molecular formula C12H16N2O B1372955 N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1094444-23-1

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B1372955
CAS RN: 1094444-23-1
M. Wt: 204.27 g/mol
InChI Key: WKHXWPZSIXHQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide” is a chemical compound . It is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of tetrahydroquinoline analogs has been a subject of interest in the scientific community . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide” is C12H16N2O. The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

Tetrahydroquinoline analogs have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction mechanisms involving these compounds are complex and often involve multicomponent reactions .

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

This compound can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Use in Pharmaceutical Agents

Tetrahydroquinoline derivatives, such as N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications . They are a key structural motif in pharmaceutical agents .

NF-κB Inhibitors

N-(tetrahydroquinolin-1-yl) amide compound A, which is similar to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Retinoid Nuclear Modulators

Retinoid nuclear modulators B are important agents for the treatment of metabolic and immunological diseases . N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide could potentially be used in this field .

Lipopolysaccharide (LPS)-Induced Inflammatory Mediators

Lipopolysaccharide (LPS)-induced inflammatory mediators C and D might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Alzheimer’s Disease Therapy

The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease . Given the structural similarity, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide could potentially be used in this context .

Future Directions

The future directions in the research of “N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide” and its analogs could involve further exploration of their biological activities, development of novel analogs with potent biological activity, and investigation of their potential therapeutic applications .

properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHXWPZSIXHQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 3
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 4
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 5
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.